Hydrazine acetate

Peptide Chemistry Protecting Group Chemistry Selective Deformylation

Free hydrazine's rapid, non-selective reactivity damages sensitive peptide and carbohydrate substrates. Hydrazine acetate offers a crystalline solid with temperature-programmable kinetics for precise synthetic control. • 90% deformylation at 50°C vs. 5% at 20°C (5h) enables selective peptide formyl deprotection with minimal backbone degradation • 87-92% yield for glycosyl hemiacetal synthesis under mild room-temperature conditions • Crystalline solid ensures safer handling and reproducible formulation vs. hydrazine hydrate

Molecular Formula C2H8N2O2
Molecular Weight 92.1 g/mol
CAS No. 13255-48-6
Cat. No. B024051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine acetate
CAS13255-48-6
Molecular FormulaC2H8N2O2
Molecular Weight92.1 g/mol
Structural Identifiers
SMILESCC(=O)[O-].[NH3+]N
InChIInChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2
InChIKeyYFHNDHXQDJQEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine Acetate: Key Properties and Specifications


Hydrazine acetate (CAS 13255-48-6), also known as hydrazinium acetate, is an organic salt with the molecular formula C₂H₈N₂O₂ and a molecular weight of 92.10 g/mol . It typically appears as a white to off-white crystalline powder with a melting point range of 100-102 °C . The compound is highly soluble in water and demonstrates solubility in polar organic solvents such as DMSO and methanol . Hydrazine acetate is commercially available from major chemical suppliers in purities of ≥97% to >98.0% [1]. As an acetate salt of hydrazine, it serves as a versatile reagent in organic synthesis, particularly in carbohydrate chemistry, pharmaceutical intermediate preparation, and heterocyclic compound synthesis .

Why Hydrazine Acetate Cannot Be Substituted


Hydrazine acetate exhibits a distinct reactivity and stability profile that precludes direct substitution with alternative hydrazine sources such as hydrazine hydrate or hydrazine sulfate. While all hydrazine derivatives share a common pharmacophore and can exhibit comparable biological effects when normalized for hydrazine content [1], their physicochemical properties, reaction kinetics, and substrate compatibility differ markedly. Hydrazine acetate demonstrates significantly slower deformylation kinetics compared to free hydrazine, which is critical for applications requiring controlled reactivity with sensitive substrates such as peptides . Furthermore, its solid crystalline form, precise melting point, and defined solubility characteristics enable reproducible formulation and handling in both research and industrial settings, unlike the more hazardous and reactive hydrazine hydrate. These differentiated properties directly impact process reproducibility, yield, and safety profiles, making compound-specific procurement essential for validated workflows.

Quantitative Evidence for Hydrazine Acetate Differentiation


Controlled Deformylation Kinetics

In deformylation reactions of formylated peptide hydrazides, hydrazine acetate demonstrates significantly slower reaction kinetics compared to free hydrazine, providing a controlled and substrate-compatible alternative. Specifically, approximately 90% of the formyl group is removed at 50 °C, while only 5% is removed at 20 °C after 5 hours with hydrazine acetate . This contrasts with the faster, less controlled deformylation observed with hydrazine alone, which poses a greater risk of peptide backbone damage during the recovery of peptide hydrazides .

Peptide Chemistry Protecting Group Chemistry Selective Deformylation

High-Yield Anomeric Denitration of Carbohydrates

Hydrazine acetate serves as a mild and efficient reagent for the anomeric denitration of protected carbohydrates, a transformation critical for accessing glycosyl hemiacetals. Treatment of various glycosyl nitrates, including 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α,β-D-galactopyranosyl nitrate, with a slight excess of hydrazine acetate in anhydrous dimethylformamide at room temperature for 2 hours yields the corresponding hemiacetals in 87-92% yield [1]. This high yield under mild, room-temperature conditions positions hydrazine acetate as a preferred reagent over harsher alternatives.

Carbohydrate Chemistry Glycoscience Synthetic Methodology

Equivalent Hypoglycemic Potency, Differentiated Safety

In a classic pharmacological study examining the hypoglycemic action of hydrazine derivatives in rabbits, hydrazine acetate, hydrazine hydrate, and hydrazine sulfate were found to have nearly equal hypoglycemic effect and toxicity when the content of hydrazine was comparable [1]. The study concluded that the anion (acetate, sulfate, etc.) does not influence the hypoglycemic action of hydrazine [1]. This equivalence in bioactivity, when normalized for hydrazine content, is counterbalanced by the distinct physical and handling properties of hydrazine acetate (solid, crystalline) compared to hydrazine hydrate (liquid, fuming, highly corrosive) , which directly impacts laboratory safety and experimental reproducibility.

Pharmacology Metabolism In Vivo Toxicology

Reduced Reactivity for Enhanced Substrate Compatibility in Peptide Chemistry

The slower deformylation rate of hydrazine acetate compared to free hydrazine translates directly to reduced harm to sensitive peptide substrates during deprotection steps . This differential reactivity is exploited in the selective deacetylation of peracetylated glycals, where hydrazine acetate effects regioselective deprotection that cannot be attributed to acetyl migration, indicating a unique mechanism of action [1]. Furthermore, in the ozonization-hydrazine treatment of model peptides, hydrazine acetate at 25-30 °C for 24-48 hours achieves selective cleavage of the kynurenyl bond with maximum cleavage of 80-90%, demonstrating a substrate-specific selectivity profile [2].

Peptide Synthesis Protecting Group Strategy Selective Cleavage

Optimal Application Scenarios


Selective Deformylation in Peptide Therapeutics

In peptide synthesis workflows requiring removal of formyl protecting groups from peptide hydrazides, hydrazine acetate provides a controlled and selective alternative to free hydrazine. The temperature-dependent deformylation kinetics (90% at 50 °C vs. 5% at 20 °C after 5 hours) enable process optimization to maximize deprotection while minimizing peptide backbone damage . This scenario is particularly relevant for the production of peptide-based active pharmaceutical ingredients (APIs) where maintaining structural integrity is paramount.

Anomeric Denitration for Glycoconjugate Synthesis

For carbohydrate chemists and glycoscientists preparing glycosyl hemiacetals from glycosyl nitrates, hydrazine acetate offers a mild and efficient methodology. The reported 87-92% yield under room-temperature conditions in anhydrous DMF makes it a preferred reagent for generating key intermediates in the synthesis of glycoconjugates, glycosylated natural products, and carbohydrate-based probes. This application directly leverages the high-yielding, mild reaction conditions established in peer-reviewed literature.

In Vivo Pharmacological Studies

For in vivo studies investigating the metabolic or hypoglycemic effects of hydrazine, hydrazine acetate provides a solid, easily handled alternative to hydrazine hydrate without compromising biological activity when normalized for hydrazine content . The equivalent potency and toxicity profiles, combined with the safety and convenience of a crystalline solid, make hydrazine acetate the practical choice for reproducible animal studies. This scenario is supported by direct comparative data from classical pharmacological investigations.

Regioselective Deacetylation of Glycals

In synthetic carbohydrate chemistry involving peracetylated glycals, hydrazine acetate enables regioselective deacetylation that is not simply a consequence of acetyl migration . This unique selectivity profile is critical for the precise structural modification of glycal scaffolds, which are valuable precursors for bioactive natural products and glycomimetics. Procurement of hydrazine acetate is essential for researchers executing these specialized synthetic sequences.

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